molecular formula C9H14ClNS B6216984 2-(3-methylthiophen-2-yl)pyrrolidine hydrochloride CAS No. 2742659-59-0

2-(3-methylthiophen-2-yl)pyrrolidine hydrochloride

Cat. No. B6216984
CAS RN: 2742659-59-0
M. Wt: 203.7
InChI Key:
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Description

2-(3-Methylthiophen-2-yl)pyrrolidine hydrochloride, also known as 3-MTP-HCl, is a synthetic compound that has been widely studied in scientific research due to its potential applications in pharmacology, biochemistry, and physiology. It is a chiral compound, meaning that it has two enantiomers, or mirror-image molecules, and can be used as a starting material for the synthesis of other compounds. 3-MTP-HCl is a versatile compound that has been used in a variety of applications, including drug synthesis, drug delivery, and drug screening.

Scientific Research Applications

2-(3-methylthiophen-2-yl)pyrrolidine hydrochloride has been used in a variety of scientific research applications, including drug synthesis, drug delivery, and drug screening. It has been used in the synthesis of a variety of drugs, including anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs. It has also been used in the delivery of drugs, such as insulin, to target cells or tissues. In addition, 2-(3-methylthiophen-2-yl)pyrrolidine hydrochloride has been used in drug screening studies to identify novel compounds with potential therapeutic activity.

Mechanism of Action

The mechanism of action of 2-(3-methylthiophen-2-yl)pyrrolidine hydrochloride is not well understood. However, it is believed that the compound binds to a specific receptor in the cell, which then triggers a cascade of reactions that lead to the desired pharmacological effect. In addition, 2-(3-methylthiophen-2-yl)pyrrolidine hydrochloride is believed to interact with other molecules in the cell, such as proteins and enzymes, to facilitate the desired effect.
Biochemical and Physiological Effects
2-(3-methylthiophen-2-yl)pyrrolidine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, it has been shown to have anti-inflammatory, anti-cancer, and antifungal activities. It has also been shown to have an effect on the metabolism of lipids, proteins, and carbohydrates, as well as an effect on the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The use of 2-(3-methylthiophen-2-yl)pyrrolidine hydrochloride in laboratory experiments has several advantages. It is a readily available and inexpensive compound, and it is relatively easy to synthesize. In addition, it is a chiral compound, which means that it can be used to synthesize a variety of compounds with different pharmacological activities. However, there are some limitations to the use of 2-(3-methylthiophen-2-yl)pyrrolidine hydrochloride in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in some experiments. In addition, it can be difficult to obtain high yields of the desired product when synthesizing 2-(3-methylthiophen-2-yl)pyrrolidine hydrochloride.

Future Directions

There are a number of potential future directions for the use of 2-(3-methylthiophen-2-yl)pyrrolidine hydrochloride. One potential direction is the development of new drugs based on the compound. Another potential direction is the use of 2-(3-methylthiophen-2-yl)pyrrolidine hydrochloride in drug delivery systems. In addition, 2-(3-methylthiophen-2-yl)pyrrolidine hydrochloride could be used in the development of new drug screening methods. Finally, 2-(3-methylthiophen-2-yl)pyrrolidine hydrochloride could be used in the development of new biochemical and physiological assays.

Synthesis Methods

2-(3-methylthiophen-2-yl)pyrrolidine hydrochloride can be synthesized using a variety of methods. The most common method is the reaction of 3-methylthiophen-2-yl bromide with pyrrolidine hydrochloride in the presence of a base, such as potassium carbonate or sodium carbonate. This reaction yields the desired product in high yields. Other methods of synthesis include the reaction of 3-methylthiophen-2-yl bromide with pyrrolidine hydrochloride in the presence of a catalyst, such as palladium, or the reaction of 3-methylthiophen-2-yl bromide with pyrrolidine hydrochloride in the presence of a solvent, such as dichloromethane.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-methylthiophen-2-yl)pyrrolidine hydrochloride involves the reaction of 3-methylthiophene with pyrrolidine in the presence of a suitable catalyst, followed by hydrochloric acid treatment to obtain the hydrochloride salt.", "Starting Materials": [ "3-methylthiophene", "pyrrolidine", "catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-methylthiophene is reacted with pyrrolidine in the presence of a suitable catalyst, such as palladium on carbon or Raney nickel, at a temperature of around 100-150°C and a pressure of 1-5 atm. This results in the formation of 2-(3-methylthiophen-2-yl)pyrrolidine.", "Step 2: The crude product from step 1 is dissolved in a suitable solvent, such as ethanol or methanol, and treated with hydrochloric acid to obtain the hydrochloride salt of 2-(3-methylthiophen-2-yl)pyrrolidine. The salt can be isolated by filtration and drying." ] }

CAS RN

2742659-59-0

Molecular Formula

C9H14ClNS

Molecular Weight

203.7

Purity

95

Origin of Product

United States

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